N-(3,4-dimethoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
N-(3,4-dimethoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a synthetic acetamide derivative featuring a thiazolo[3,2-a]pyrimidinone core linked to a 3,4-dimethoxyphenethyl group. The thiazolo-pyrimidine system is known for its conformational rigidity and hydrogen-bonding capabilities, which may influence molecular recognition in biological systems .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-12-8-18(24)22-14(11-27-19(22)21-12)10-17(23)20-7-6-13-4-5-15(25-2)16(9-13)26-3/h4-5,8-9,14H,6-7,10-11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRGOCPXQKAGLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide typically involves multiple steps:
Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.
Attachment of the Acetamide Group: The acetamide group can be introduced via acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Introduction of the Dimethoxyphenethyl Group: This step usually involves a nucleophilic substitution reaction where the dimethoxyphenethylamine reacts with an activated intermediate of the thiazolopyrimidine core.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energies and improve yields.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating mixture (HNO₃/H₂SO₄).
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent, particularly in the treatment of diseases where thiazolopyrimidine derivatives have shown efficacy.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(3,4-dimethoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide exerts its effects is likely multifaceted:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: Could involve signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Acetamide Derivatives with Benzothiazole/Thiazolo-Pyrimidine Cores
The target compound shares structural homology with acetamide derivatives bearing benzothiazole or thiazolo-pyrimidine systems. Key analogs include:
Key Observations :
- Substituent Effects : The 3,4-dimethoxyphenethyl group in the target compound introduces enhanced lipophilicity compared to dichloro or trifluoromethyl substituents in analogs from . This may improve blood-brain barrier penetration, suggesting CNS-targeted applications .
- Hydrogen Bonding: The thiazolo-pyrimidinone core’s carbonyl and NH groups enable hydrogen-bonding interactions, akin to patterns observed in Etter’s graph set analysis . This contrasts with benzothiazole analogs, where electron-withdrawing groups (e.g., -CF₃) reduce hydrogen-bond donor capacity.
- Crystallography : Analogous thiazolo-pyrimidine derivatives (e.g., ) exhibit planar heterocyclic systems stabilized by intramolecular hydrogen bonds, a feature likely conserved in the target compound .
Pharmacologically Relevant Acetamides
Compounds such as oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) share the acetamide backbone but differ in heterocyclic appendages. Oxadixyl’s oxazolidinone moiety confers antifungal properties, while the target compound’s thiazolo-pyrimidine system may target different pathways (e.g., kinase inhibition) .
Research Findings and Mechanistic Insights
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through a comprehensive review of existing literature, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazolo[3,2-a]pyrimidine moiety linked to a 3,4-dimethoxyphenethyl group. The molecular formula is , and it exhibits notable physicochemical properties conducive to biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 393.49 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| Log P | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions, which may lead to various therapeutic effects.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, docking studies have indicated that it can bind effectively to the active sites of nitric oxide synthase (nNOS), which is crucial for neurobiological functions .
- Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
Anticancer Activity
Research has indicated that thiazolo[3,2-a]pyrimidine derivatives possess significant anticancer properties. The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. In vitro studies demonstrated that it could induce apoptosis in cancer cells through the activation of caspase pathways.
Case Studies
- Study on Anticancer Effects : In a study published in Bioorganic & Medicinal Chemistry Letters, derivatives of thiazolo[3,2-a]pyrimidines were shown to exhibit potent cytotoxicity against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of related compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells, providing a basis for further exploration in treating neurodegenerative diseases .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiazolo[3,2-a]pyrimidine : This step often includes cyclization reactions involving appropriate precursors under controlled conditions.
- Coupling Reaction : The final product is obtained through coupling reactions between the thiazolo derivative and the 3,4-dimethoxyphenethylamine using coupling agents like DCC (dicyclohexylcarbodiimide).
Table 2: Synthesis Steps
| Step | Description |
|---|---|
| Step 1 | Synthesis of thiazolo[3,2-a]pyrimidine derivative |
| Step 2 | Coupling with 3,4-dimethoxyphenethylamine |
| Step 3 | Purification and characterization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
